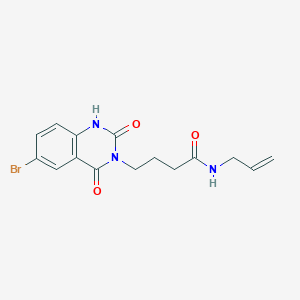
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a bromine atom that can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a quinazolinone derivative, followed by the introduction of the butanamide side chain through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide exerts its effects involves interactions with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in these interactions, either through direct binding or by facilitating the formation of reactive intermediates.
類似化合物との比較
Similar Compounds
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid: This compound shares the quinazolinone core and bromine atom but differs in the side chain.
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: Similar structure with a different substituent on the butanamide side chain.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is unique due to its specific side chain, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNLZZFLVELJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













